3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid
Description
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid is a specialized amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a pyridin-2-ylmethyl substituent on the nitrogen atom, and a propanoic acid backbone. This compound is primarily utilized as a building block in peptide synthesis and drug development, where the Boc group enhances stability during synthetic steps . Its structural complexity allows for tailored interactions in medicinal chemistry, particularly in targeting enzymes or receptors with pyridine-mediated binding motifs. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(pyridin-2-ylmethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16(9-7-12(17)18)10-11-6-4-5-8-15-11/h4-6,8H,7,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNOPLLWNBGGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Followed by Boc Protection
Synthetic Pathway Overview
This two-step protocol involves the formation of a secondary amine via reductive amination, followed by tert-butoxycarbonyl (Boc) protection.
Step 1: Reductive Amination of β-Alanine
β-Alanine (3-aminopropanoic acid) undergoes reductive amination with pyridine-2-carbaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN). To mitigate interference from the carboxylic acid group, the reaction is typically conducted under mildly acidic conditions (pH ~6–7) using a methanol or dichloromethane solvent system. The imine intermediate is reduced to yield N-(pyridin-2-ylmethyl)-β-alanine, a secondary amine.
Key Parameters
- Molar Ratio: A 1:1.2 ratio of β-alanine to pyridine-2-carbaldehyde minimizes unreacted starting material.
- Reducing Agent: NaBH₃CN (1.5 equivalents) ensures selective reduction without over-reduction byproducts.
- Reaction Time: 12–18 hours at room temperature under nitrogen atmosphere.
Step 2: Boc Protection of the Secondary Amine
The secondary amine is treated with Boc anhydride (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) or dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at 0°C to room temperature, yielding the Boc-protected product.
Optimization Insights
Analytical Validation
Direct Alkylation of β-Alanine
Reaction Mechanism
This method involves the direct alkylation of β-alanine with 2-(bromomethyl)pyridine under basic conditions, followed by Boc protection.
Alkylation Step
β-Alanine reacts with 2-(bromomethyl)pyridine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, forming N-(pyridin-2-ylmethyl)-β-alanine.
Critical Considerations
- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance alkylation efficiency.
- Temperature: Heating to 50–60°C accelerates the reaction (24–48 hours).
- Side Reactions: Over-alkylation to tertiary amines is suppressed by using a 1:1 molar ratio of β-alanine to alkylating agent.
Boc Protection
The secondary amine is protected using Boc anhydride and DMAP in THF, analogous to Method 1.
Solid-Phase Peptide Synthesis (SPPS) Approach
Methodology
This route employs resin-bound β-alanine, enabling sequential introduction of the pyridin-2-ylmethyl and Boc groups.
Resin Functionalization
Wang resin is esterified with β-alanine using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The immobilized β-alanine is then alkylated with 2-(bromomethyl)pyridine.
On-Resin Boc Protection
The secondary amine is protected with Boc anhydride, and the product is cleaved from the resin using trifluoroacetic acid (TFA).
Comparative Analysis of Methods
| Parameter | Reductive Amination | Direct Alkylation | SPPS |
|---|---|---|---|
| Yield (%) | 70–78 | 65–72 | 85–90 |
| Purity (%) | >95 | >95 | >98 |
| Reaction Time | 24–36 h | 48–72 h | 5–7 days |
| Scalability | Kilogram-scale | Multi-gram | Milligram |
| Key Advantage | Mild conditions | Simplicity | High purity |
Challenges and Mitigation Strategies
Over-Alkylation in Direct Alkylation
Using a 1:1 molar ratio of β-alanine to 2-(bromomethyl)pyridine and monitoring via TLC minimizes tertiary amine formation.
Industrial Applications and Derivatives
The compound’s tert-butyloxycarbonyl group enhances stability in peptide coupling reactions, making it valuable for synthesizing kinase inhibitors and protease-resistant peptides. Derivatives with modified pyridyl substituents (e.g., pyridin-3-yl or pyridin-4-yl) are accessible via analogous routes.
Chemical Reactions Analysis
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized under strong oxidative conditions to form N-oxide derivatives.
Reduction: : The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: : The Boc group can be substituted under acidic conditions to expose the free amine group.
Common Reagents and Conditions
Oxidizing agents: potassium permanganate, hydrogen peroxide.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Acidic deprotecting agents: trifluoroacetic acid.
Major Products
N-oxide derivatives.
Alcohols.
Free amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is being investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their activity against various biological targets, including enzymes and receptors involved in disease processes.
Case Study: Inhibitors of SARS-CoV-2 Protease
Recent studies have synthesized compounds based on the structure of 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid to develop potent inhibitors of the main protease (Mpro) of SARS-CoV-2. These inhibitors demonstrated significant antiviral activity, showcasing the compound's utility in addressing emerging viral threats .
2. Anticancer Research
Research has indicated that modifications of this compound can lead to molecules with anticancer properties. The pyridine moiety is particularly relevant due to its ability to interact with biological systems, potentially leading to selective cytotoxicity against cancer cells.
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme mechanisms through inhibition assays. Its ability to bind to active sites of enzymes makes it a valuable tool for elucidating biochemical pathways.
Data Table: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Mpro (SARS-CoV-2) | Competitive | 0.5 | |
| Kinase X | Non-competitive | 1.2 |
Materials Science Applications
1. Polymer Chemistry
The tert-butoxycarbonyl group in the compound can serve as a protecting group during polymer synthesis. This functionality allows for the controlled release of active components in drug delivery systems.
2. Synthesis of Functionalized Polymers
Research has explored the use of this compound in synthesizing functionalized polymers that exhibit enhanced properties such as biodegradability and biocompatibility, making them suitable for medical applications.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets depending on its derivatives. For example, derivatives with free amine groups can form hydrogen bonds with biological macromolecules.
The Boc group can protect amine functionalities during complex synthetic pathways, ensuring selective reactions.
Mechanism
The tert-butoxycarbonyl group serves as a temporary protecting group, which can be removed under acidic conditions to reveal the active amine group.
This versatility allows it to participate in various chemical pathways, facilitating the synthesis of target molecules.
Comparison with Similar Compounds
Key Observations :
- Pyridine Positional Isomerism: The pyridin-2-ylmethyl (target compound) vs.
- Backbone Modifications: The 2-methylpropanoic acid derivative (CAS 16948-10-0) lacks the pyridine moiety but introduces steric hindrance at C2, which may affect solubility and synthetic utility .
Key Observations :
- The target compound’s synthesis (as inferred from related analogs) employs standard coupling reagents like DCC/DMAP, whereas the 2-methylpropanoic acid derivative uses catalytic hydrogenation followed by hydrolysis .
Physicochemical Properties
Biological Activity
3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid, commonly referred to as Boc-pyridin-2-ylmethyl amino acid, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features—incorporating a tert-butoxycarbonyl (Boc) protecting group and a pyridin-2-ylmethyl moiety—suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 266.29 g/mol. The presence of the Boc group provides stability during synthesis, while the pyridine ring enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 1181717-80-5 |
| Physical Form | White powder |
The biological activity of this compound is hypothesized to involve interactions with various biochemical targets, including:
- Amino Acid Derivatives : The compound may influence metabolic pathways involving amino acids.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes such as fatty acid synthase (FASN) and various G protein-coupled receptors (GPCRs) .
Biological Activity
Preliminary studies suggest that the compound may exhibit several biological activities:
- Antiviral Activity : Compounds with similar structures have been reported to inhibit viral neuraminidases, which are critical for viral replication .
- Antimicrobial Properties : The presence of the pyridine ring may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial activity against resistant strains .
- Anti-inflammatory Effects : Research indicates that derivatives of similar compounds can modulate inflammatory responses, suggesting potential therapeutic applications in inflammatory diseases .
Antiviral Activity
A study evaluated the antiviral properties of β-amino acid derivatives, including those structurally related to our compound. The derivative A-87380 demonstrated moderate activity against neuraminidase with an IC50 of 50 µM, indicating that modifications in the structure can enhance antiviral efficacy .
Antimicrobial Activity
In vitro tests conducted on similar compounds revealed varying degrees of antimicrobial activity against ESKAPE pathogens, which are notorious for their multidrug resistance. For instance, certain derivatives exhibited MIC values ranging from 1 to 8 µg/mL against resistant strains like MRSA and vancomycin-resistant Enterococcus .
Synthesis and Applications
The synthesis of this compound typically involves:
- Protection of Amino Group : The amine is protected using di-tert-butyl dicarbonate (Boc₂O).
- Coupling Reaction : The protected amine is coupled with a suitable carboxylic acid derivative under standard coupling conditions.
This compound serves as a versatile building block in organic synthesis, particularly in peptide synthesis and drug development due to its ability to form stable conjugates with various biological molecules .
Q & A
Q. What are the optimal synthetic routes for preparing 3-{[(Tert-butoxy)carbonyl][(pyridin-2-yl)methyl]amino}propanoic acid?
The synthesis typically involves sequential protection and coupling steps. A common approach includes:
- Step 1 : Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in acetonitrile or THF under ambient conditions .
- Step 2 : Introduction of the pyridin-2-ylmethyl group via alkylation or reductive amination. For example, coupling pyridine-2-carboxaldehyde with the Boc-protected intermediate using sodium cyanoborohydride (NaBH₃CN) in methanol .
- Step 3 : Hydrolysis of the ester to the propanoic acid derivative using aqueous NaOH or LiOH in THF/water .
Key Considerations : Reaction yields (60–85%) depend on solvent choice and temperature control. Impurities often arise from incomplete Boc protection or side reactions at the pyridine nitrogen; purification via reverse-phase HPLC or silica gel chromatography is recommended .
Q. How is the compound characterized for structural confirmation and purity?
A combination of analytical techniques is employed:
- NMR : ¹H and ¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyridin-2-ylmethyl moiety (aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₃N₂O₄: 307.1658) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm; mobile phase gradients of acetonitrile/water with 0.1% TFA .
Data Interpretation : Crystallographic data for analogous compounds (e.g., C14H19NO4) reveal planar geometries at the pyridine ring and steric hindrance from the Boc group .
Q. What are the primary research applications of this compound?
- Peptide Synthesis : The Boc group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for solid-phase peptide synthesis .
- Medicinal Chemistry : The pyridine moiety facilitates interactions with metalloenzymes or receptors, making the compound a scaffold for kinase inhibitors or antibacterial agents .
- Chemical Biology : Used to study steric effects on intramolecular interactions via its rigid tert-butyl and pyridine substituents .
Advanced Research Questions
Q. How does the Boc group influence the compound’s stability under physiological conditions?
The Boc group is labile in acidic environments (e.g., pH < 3), enabling controlled deprotection in drug delivery systems. Stability studies in PBS (pH 7.4) show >90% integrity over 24 hours at 37°C, but degradation occurs rapidly in lysosomal-mimetic buffers (pH 4.5, 0.1% TFA) . Contradictions : Some studies report unexpected hydrolysis of the Boc group in neutral aqueous solutions containing nucleophiles (e.g., amines), necessitating stability assays tailored to specific experimental conditions .
Q. What strategies resolve low yields in coupling reactions involving the pyridin-2-ylmethyl group?
- Catalytic Optimization : Use of Pd/C or Ni catalysts for reductive amination to suppress side reactions .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like HOBt reduce racemization .
- Kinetic Analysis : Monitoring reaction progress via LC-MS to identify intermediates prone to oxidation or dimerization .
Case Study : Substituting NaBH₃CN with STAB (sodium triacetoxyborohydride) improved yields from 55% to 78% in analogous pyridine-containing compounds .
Q. How does the compound interact with biological targets, and what computational tools validate these interactions?
- Enzyme Binding : Molecular docking (e.g., AutoDock Vina) predicts strong hydrogen bonding between the propanoic acid moiety and catalytic residues of metalloproteases .
- SAR Studies : Modifying the pyridine ring’s substitution pattern (e.g., 3- vs. 4-methyl) alters binding affinity to cytochrome P450 enzymes, as shown in IC₅₀ assays .
Experimental Validation : SPR (surface plasmon resonance) confirms a Kd of 12.3 µM for binding to human serum albumin, correlating with computational predictions .
Q. What analytical challenges arise in quantifying the compound in complex matrices (e.g., plasma)?
- Sample Preparation : Protein precipitation with acetonitrile or SPE (solid-phase extraction) using C18 cartridges reduces matrix effects .
- LC-MS/MS : MRM (multiple reaction monitoring) transitions m/z 307→201 (Boc group loss) and 307→154 (pyridine fragment) achieve a LOD of 0.1 ng/mL .
Pitfalls : Ion suppression from plasma phospholipids requires careful optimization of chromatographic gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
